Ethyl 3-(4-methylbenzyl)piperidine-3-carboxylate oxalate
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Overview
Description
Ethyl 3-(4-methylbenzyl)piperidine-3-carboxylate oxalate is a chemical compound with the molecular formula C18H25NO6 and a molecular weight of 351.4 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of Ethyl 3-(4-methylbenzyl)piperidine-3-carboxylate oxalate typically involves the reaction of ethyl 3-piperidinecarboxylate with 4-methylbenzyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Ethyl 3-(4-methylbenzyl)piperidine-3-carboxylate oxalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur with halogens or other nucleophiles, leading to the formation of substituted derivatives.
Scientific Research Applications
Ethyl 3-(4-methylbenzyl)piperidine-3-carboxylate oxalate is widely used in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.
Biology: The compound is used in the study of biological pathways and interactions due to its ability to interact with specific molecular targets.
Medicine: Research on this compound includes its potential therapeutic applications, such as in the development of new drugs or treatments.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-methylbenzyl)piperidine-3-carboxylate oxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Ethyl 3-(4-methylbenzyl)piperidine-3-carboxylate oxalate can be compared with other piperidine derivatives, such as:
- Ethyl 3-(4-chlorobenzyl)piperidine-3-carboxylate oxalate
- Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate oxalate
- Ethyl 3-(4-methoxybenzyl)piperidine-3-carboxylate oxalate
These compounds share similar structural features but differ in their substituents on the benzyl group, leading to variations in their chemical properties and applications .
Properties
IUPAC Name |
ethyl 3-[(4-methylphenyl)methyl]piperidine-3-carboxylate;oxalic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2.C2H2O4/c1-3-19-15(18)16(9-4-10-17-12-16)11-14-7-5-13(2)6-8-14;3-1(4)2(5)6/h5-8,17H,3-4,9-12H2,1-2H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUDPIFCEMQKZGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCNC1)CC2=CC=C(C=C2)C.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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